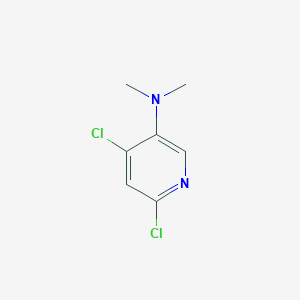

4,6-Dichloro-N,N-dimethyl-3-pyridinamine

Description

Significance of Pyridine (B92270) Derivatives as Core Scaffolds in Modern Organic Synthesis

Pyridine derivatives are indispensable in modern organic synthesis, serving as foundational structures for a wide range of applications. nih.gov Their importance stems from the unique electronic properties of the pyridine ring, which can be readily modified to influence reactivity and intermolecular interactions. nih.gov The nitrogen atom in the pyridine ring not only imparts basicity but also provides a handle for further functionalization, making these derivatives highly versatile. nih.gov

The applications of pyridine-based compounds are extensive and diverse. They are integral components in many pharmaceuticals, agrochemicals, and dyes. chembk.com Furthermore, their ability to act as ligands for metal catalysts has made them crucial in the development of new synthetic methodologies. nih.gov The inherent stability of the aromatic pyridine ring, coupled with the ability to undergo a variety of chemical transformations, solidifies its status as a cornerstone of organic synthesis.

Contextualization of Halogenated Aminopyridines as Versatile Intermediates and Building Blocks

Within the broad family of pyridine derivatives, halogenated aminopyridines stand out as particularly valuable intermediates. The presence of halogen atoms, such as chlorine, on the pyridine ring provides reactive sites for a variety of cross-coupling and nucleophilic substitution reactions. nih.govresearchgate.net This allows for the introduction of diverse functional groups, enabling the construction of complex molecular architectures. nih.govresearchgate.net

The amino group, on the other hand, can be a key pharmacophore or a precursor for further derivatization. The interplay between the electron-withdrawing nature of the halogen atoms and the electron-donating character of the amino group can significantly influence the reactivity of the pyridine ring. This electronic push-pull effect makes halogenated aminopyridines highly reactive and selective building blocks in the synthesis of targeted molecules.

The specific compound, 4,6-Dichloro-N,N-dimethyl-3-pyridinamine, embodies these key features. The two chlorine atoms at positions 4 and 6 offer opportunities for sequential and regioselective functionalization. The N,N-dimethylamino group at the 3-position further modulates the electronic properties of the pyridine ring. While direct research on this exact molecule is not extensively published, its structural components suggest its utility as a versatile intermediate for creating a diverse library of substituted pyridine derivatives for various research applications. The synthesis of related dichlorinated aminopyridines has been reported, often involving the chlorination of the corresponding aminopyridine precursors. researchgate.netdntb.gov.ua The N,N-dimethylation of aminopyridines is also a well-established transformation in organic synthesis. pnu.ac.irrsc.org

| Property | Value | Source |

| Molecular Formula | C7H8Cl2N2 | sigmaaldrich.com |

| Molecular Weight | 191.06 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Storage Temperature | 4°C, protect from light | sigmaaldrich.com |

| Purity | ≥98% | chemscene.com |

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-N,N-dimethylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2/c1-11(2)6-4-10-7(9)3-5(6)8/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCAWEIWHCLEMMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=C(C=C1Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,6 Dichloro N,n Dimethyl 3 Pyridinamine and Analogous Dichloropyridinamine Architectures

Strategies for Regioselective Halogenation of Pyridine (B92270) Rings

Achieving regioselective halogenation of the pyridine ring is a fundamental challenge in heterocyclic chemistry. The electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic substitution compared to benzene. quimicaorganica.org The method chosen for chlorination is critical for controlling the position of the halogen atoms, which is essential for the synthesis of specific isomers like 4,6-dichloro-N,N-dimethyl-3-pyridinamine.

Electrophilic Aromatic Substitution Approaches in Pyridine Chlorination

Direct electrophilic aromatic substitution (SEAr) on pyridine is inherently difficult. wikipedia.org The nitrogen atom's electronegativity deactivates the ring, making reactions require harsh conditions, such as high temperatures. quimicaorganica.orgyoutube.com Furthermore, the nitrogen atom is easily protonated or coordinated by Lewis acids used as catalysts, which further deactivates the ring and can make direct substitution nearly impossible. wikipedia.orgyoutube.com When substitution does occur, it is generally directed to the 3- and 5-positions, which are favored due to the greater stability of the reaction intermediate compared to attack at the 2-, 4-, or 6-positions. quimicaorganica.org

Vapor-phase chlorinations at high temperatures (e.g., above 250°C) with molecular chlorine have been employed for preparing chlorinated pyridines. google.com For example, a two-stage process where pyridine, chlorine, and an inert gas are passed through a high-temperature zone (350°C to 500°C) followed by a lower-temperature zone can be used to produce compounds like 2-chloropyridine. google.com

To overcome the inherent low reactivity of pyridine, a common strategy is the use of pyridine N-oxides. wikipedia.orgresearchgate.net The N-oxide group activates the pyridine ring for electrophilic substitution, primarily at the 2- and 4-positions. researchgate.net After the substitution reaction, the N-oxide can be deoxygenated to yield the desired substituted pyridine. wikipedia.org For instance, the regioselective chlorination of pyridine N-oxides can be achieved using reagents like oxalyl chloride in dichloromethane (B109758) at 0°C. researchgate.net

Transition Metal-Catalyzed C-H Functionalization for Pyridine Chlorination

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct installation of functional groups onto pyridine rings, offering alternative reaction pathways to classical methods. nih.gov These methods often provide high regioselectivity that can be controlled by directing groups or the inherent properties of the catalytic system. youtube.com While C-H functionalization has been widely used for alkylation, arylation, and borylation, its application in direct chlorination is also an area of investigation. nih.govthieme-connect.de

The mechanism of these reactions typically involves the cleavage of a C-H bond through an interaction with a transition metal, resulting in the formation of a carbon-metal bond. youtube.com The nitrogen atom of the pyridine can act as a directing group, guiding the catalyst to the ortho-C–H bond (C2 position). acs.org However, this coordination can also inhibit the catalyst in some cases. nih.gov To achieve different selectivities (e.g., meta or para), more complex directing group strategies or specialized catalysts are often required. thieme-connect.deacs.org

One example of a related halogenation is the Selectfluor-promoted regioselective chlorination of 2-aminopyridines using lithium chloride (LiCl) as the chlorine source. rsc.org This method proceeds under mild conditions to give chlorinated pyridines in good yields with high regioselectivity, which is strongly dependent on the substituent pattern of the starting material. rsc.org The mechanism for this specific transformation is suggested to occur via a pyridine radical process. rsc.org

Ring-Opening/Ring-Closing Halogenation Sequences via Zincke Imine Intermediates for 3-Halopyridines

A significant challenge in pyridine chemistry is the selective functionalization of the 3-position. nih.govnih.gov A highly effective and regioselective method to achieve this involves a sequence of ring-opening to form a Zincke imine intermediate, followed by halogenation and subsequent ring-closure. nih.govnsf.govchemrxiv.org This strategy temporarily transforms the electron-deficient pyridine heterocycle into a series of polarized, acyclic azatrienes ("Zincke imines") that are more susceptible to electrophilic attack. nih.govnsf.gov

The process begins with the activation of the pyridine nitrogen and ring opening with an amine nucleophile. nsf.gov The resulting Zincke imine intermediate then undergoes a highly regioselective halogenation at the 3-position under mild conditions using N-halosuccinimides. chemrxiv.org The final step is a ring-closing reaction, often promoted by heating with a reagent like ammonium (B1175870) acetate, to regenerate the aromatic pyridine ring, now bearing a halogen at the 3-position. nsf.gov This method has proven to be broadly applicable for producing a diverse set of 3-halopyridines and is even compatible with the late-stage functionalization of complex molecules. nih.govnih.govresearchgate.net The selectivity of the halogenation step can be influenced by the nature of the halogen electrophile. nih.govchemrxiv.org

Introduction of Amine Functionalities onto Pyridine Scaffolds

The introduction of amino groups onto pyridine rings is a crucial transformation for building dichloropyridinamine architectures. Several strategies exist, with the choice depending on the desired regioselectivity and the nature of the pyridine precursor.

One of the most common methods is nucleophilic aromatic substitution (SNAr), where a leaving group, typically a halogen, is displaced by an amine nucleophile. researchgate.net This reaction is particularly facile when the leaving group is at the 2- or 4-positions of the pyridine ring, as the negative charge of the intermediate (Meisenheimer complex) can be stabilized by the ring nitrogen. researchgate.netnih.gov

The Chichibabin reaction is a classic method for the direct amination of pyridines, typically involving sodium amide (NaNH₂) as the reagent. youtube.com This reaction proceeds via nucleophilic addition of the amide anion, usually at the 2-position, followed by the elimination of a hydride ion. youtube.com

More modern approaches include transition metal-catalyzed aminations, which have expanded the scope of C-N bond formation on pyridine rings. nih.gov For example, palladium-catalyzed reactions are used for the amination of chloropyrimidines. nih.gov Another innovative strategy involves converting pyridine C-H bonds into phosphonium (B103445) salts. These salts can then react with sodium azide (B81097) to form iminophosphoranes, which are versatile precursors to various nitrogen-containing groups, offering a regioselectivity distinct from other methods. nih.gov

Methods for Incorporating N,N-Dimethylamino Groups into Pyridine Structures

The N,N-dimethylamino group can be introduced onto a pyridine scaffold using adaptations of the general amination methods described above, primarily by using dimethylamine (B145610) as the nucleophile. For instance, in an SNAr reaction, a chloropyridine can be heated with dimethylamine to yield the corresponding N,N-dimethylaminopyridine.

The synthesis of 4-(Dimethylamino)pyridine (DMAP), a widely used nucleophilic catalyst, provides illustrative examples of incorporating this specific group. wikipedia.orgyoutube.com One synthetic route involves the reaction of pyridine with chlorine to produce an intermediate, which then reacts with dimethylamine to yield the final DMAP product. youtube.com An alternative industrial process involves quaternizing pyridine, isolating the resulting pyridylpyridinium salt, and then aminating this salt with N,N-dimethylformamide (DMF), followed by hydrolysis. google.com The electron-donating N,N-dimethylamino group significantly increases the basicity and nucleophilicity of the pyridine ring nitrogen compared to pyridine itself. wikipedia.orgyoutube.com

Multi-step Synthetic Routes to Dichloropyridinamine Architectures from Precursors

The synthesis of a specific isomer like this compound requires a multi-step approach that carefully combines chlorination and amination reactions in the correct sequence to control the regiochemistry. The synthesis of analogous structures, such as 4-amino-2,6-dichloropyridine (B16260), provides a well-documented template for these transformations. researchgate.net

A common strategy begins with a readily available precursor, such as a dihydroxypyridine. This approach is analogous to the synthesis of 4,6-dichloropyrimidine (B16783) from 4,6-dihydroxypyrimidine, which is achieved by treatment with phosphorus oxychloride (POCl₃) in the presence of a base. google.com

A published efficient synthesis of 4-amino-2,6-dichloropyridine illustrates a viable pathway that could be adapted. researchgate.net The key steps are outlined in the table below.

| Step | Transformation | Reagents & Conditions | Rationale |

|---|---|---|---|

| 1 | Nitration | 2,6-Dihydroxypyridine is nitrated. | Introduces a nitro group, which is an amine precursor, onto the pyridine ring. |

| 2 | Chlorination | The resulting nitrodihydroxypyridine is treated with POCl₃. | Converts the two hydroxyl groups into chloro groups, yielding 2,6-dichloro-4-nitropyridine (B133513). researchgate.net |

| 3 | Reduction | The nitro group of 2,6-dichloro-4-nitropyridine is reduced to an amino group using iron powder in acetic acid. | Forms the final 4-amino-2,6-dichloropyridine product under mild conditions. researchgate.net |

To synthesize the target compound, This compound , one would need to modify this approach to achieve the 3-amino substitution pattern and the N,N-dimethylation. A plausible, albeit challenging, route could start from 3-aminopyridine. This precursor could first be dimethylated on the nitrogen. Subsequently, a regioselective dichlorination at the 4- and 6-positions would be required. Alternatively, one could synthesize a 3-amino-4,6-dichloropyridine intermediate and then perform a final N,N-dimethylation step. The development of such multi-step syntheses often requires extensive optimization to manage competing reactions and ensure high yields and purity. syrris.jp

Chemical Reactivity and Transformation Pathways of 4,6 Dichloro N,n Dimethyl 3 Pyridinamine

Nucleophilic Aromatic Substitution Reactions on Halogenated Pyridine (B92270) Rings

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing halogenated pyridines. youtube.com In this reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a halide leaving group. The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing nitrogen atoms within the ring, which help to stabilize the negatively charged intermediate (a Meisenheimer-like complex) formed during the reaction. youtube.comuniatlantico.edu.co

The presence of two chlorine atoms on the ring of 4,6-Dichloro-N,N-dimethyl-3-pyridinamine offers two potential sites for substitution. The regioselectivity of SNAr reactions on such dihalopyridines is sensitive to both electronic and steric effects. wuxiapptec.com Generally, SNAr reactions are faster for more electron-deficient aromatic systems. chemrxiv.org The rate of substitution also depends on the nature of the leaving group, with fluoride (B91410) being significantly more reactive than chloride. nih.gov

The dimethylamino group at the 3-position is an electron-donating group, which generally deactivates the ring towards nucleophilic attack. However, its influence, combined with the activating effect of the ring nitrogen, directs the regioselectivity of the substitution. In related dichloropyrimidine systems, an electron-donating group at the C-6 position can favor substitution at the C-2 position over the C-4 position. wuxiapptec.com For this compound, the positions of the chlorine atoms (C-4 and C-6) are both activated by the ring nitrogen, making them susceptible to displacement by various nucleophiles such as amines, alkoxides, and thiols. uniatlantico.edu.conih.gov The precise outcome of the reaction often depends on the specific nucleophile and reaction conditions used. nih.gov

Table 1: Factors Influencing SNAr Reactivity on Halogenated Pyridines

| Factor | Influence on Reactivity | Rationale |

| Ring Nitrogen | Increases reactivity | Electron-withdrawing nature stabilizes the negative charge in the reaction intermediate. youtube.comuniatlantico.edu.co |

| Halogen Substituent | Acts as a leaving group | Reactivity order is generally F > Cl > Br > I. Fluorine's high electronegativity accelerates the reaction. chemrxiv.orgnih.gov |

| Activating Groups | Increases reactivity | Electron-withdrawing groups further decrease electron density on the ring, facilitating nucleophilic attack. |

| Deactivating Groups | Decreases reactivity | Electron-donating groups (like -N(CH₃)₂) increase electron density, making the ring less electrophilic. researchgate.net |

| Nucleophile | Determines product | A wide range of nucleophiles (N, O, S-based) can be used to install diverse functional groups. nih.gov |

Utility as a Strategic Synthetic Intermediate in the Construction of Complex Organic Molecules

Halogenated pyridines are crucial building blocks in organic synthesis, particularly in the pharmaceutical industry, due to their prevalence in biologically active molecules. nih.govnih.gov this compound serves as a valuable synthetic intermediate, allowing for the stepwise and regioselective introduction of different functional groups to construct more complex, highly substituted pyridine derivatives. organic-chemistry.org

The differential reactivity of the two chlorine atoms can potentially be exploited to achieve selective monosubstitution, followed by a second, different substitution. This sequential functionalization is a powerful strategy for building molecular complexity. For instance, a more reactive position might be substituted under milder conditions, leaving the second chlorine atom available for a subsequent transformation, such as a cross-coupling reaction or another SNAr reaction. uniatlantico.edu.co

This step-by-step approach is essential for creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery. nih.gov For example, the synthesis of analogs of the drug Roflumilast, which has a 3,5-dichloro-4-aminopyridine core, highlights the importance of such chlorinated pyridine intermediates. nih.gov Access to intermediates like this compound enables the synthesis of novel derivatives that would otherwise be difficult to prepare, facilitating the exploration of chemical space around a known pharmacophore. nih.gov

Role as a Reagent or Ligand in Catalytic Systems and Coordination Chemistry

Pyridine and its derivatives are ubiquitous ligands in coordination chemistry, valued for their ability to form stable complexes with a wide range of metal ions. researchgate.net This is due to the lone pair of electrons on the pyridine nitrogen atom, which acts as a strong σ-donor. researchgate.net this compound possesses two potential coordination sites: the pyridine ring nitrogen and the exocyclic dimethylamino nitrogen. This allows it to potentially act as a bidentate ligand, chelating to a metal center to form a stable ring structure.

Coordination compounds derived from pyridine-based ligands have found applications in various fields, including catalysis and bioinorganic chemistry. researchgate.netnih.gov While specific applications of this compound as a ligand are not extensively documented, its structural motifs are found in ligands used for various catalytic transformations. nih.gov For example, ligands containing N,N-dimethylamino substituents have been developed for rhodium-catalyzed C-H activation reactions. nih.gov The ability to tune the steric and electronic properties by modifying the substituents on the pyridine ring makes this class of compounds attractive for developing new catalytic systems.

Investigations into Non-covalent Interactions, including Halogen Bonding, in Dihalopyridinamine Systems

Non-covalent interactions are crucial in molecular recognition, crystal engineering, and biological systems. nih.gov One such interaction that has gained significant attention is the halogen bond. A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic region (a Lewis base) in another molecule. youtube.comrichmond.edu

The σ-hole is a region of positive electrostatic potential located on the halogen atom, opposite to the covalent bond (R-X). richmond.edu Its strength is enhanced when the halogen is bonded to an electron-withdrawing group, which pulls electron density away from the halogen. youtube.com In this compound, the chlorine atoms are attached to an electron-deficient pyridine ring, making them potential halogen bond donors.

The strength of halogen bonds generally increases down the group: I > Br > Cl > F. nih.gov Although chlorine forms weaker halogen bonds than bromine or iodine, these interactions can still play a significant role in determining molecular conformation and packing in the solid state. The directionality of the halogen bond makes it a valuable tool in designing crystal structures and protein-ligand interactions. nih.govnih.gov The presence of two chlorine atoms in the molecule allows for the formation of multiple halogen bonding interactions, potentially leading to the formation of complex supramolecular assemblies.

Table 2: Characteristics of Halogen Bonding

| Feature | Description | Relevance to this compound |

| Definition | A net attractive interaction between an electrophilic region on a halogen atom (σ-hole) and a nucleophile. richmond.edu | The two chlorine atoms can act as halogen bond donors. |

| Strength Trend | Increases with the polarizability of the halogen: I > Br > Cl > F. nih.gov | The chlorine atoms will form moderately strong halogen bonds. |

| Donor | The halogen atom (e.g., Cl). | The C-Cl bond axis directs the interaction. |

| Acceptor | A Lewis basic site (e.g., lone pairs on O, N, S). | Can interact with solvents, other molecules, or itself in the solid state. |

| Directionality | Highly directional, with the R-X···Y angle close to 180°. nih.gov | Allows for precise control in crystal engineering and molecular recognition. |

Advanced Spectroscopic Characterization and Structural Elucidation of 4,6 Dichloro N,n Dimethyl 3 Pyridinamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of 4,6-Dichloro-N,N-dimethyl-3-pyridinamine is expected to provide key information about the number of different types of protons and their neighboring environments. The aromatic region will feature signals from the pyridine (B92270) ring protons, while the aliphatic region will show a signal corresponding to the N,N-dimethyl groups.

Aromatic Protons: The pyridine ring has two protons. The proton at the C2 position is expected to appear as a singlet, and the proton at the C5 position will also likely be a singlet due to the substitution pattern. Their chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating dimethylamino group.

N,N-dimethyl Protons: The six protons of the two methyl groups attached to the nitrogen atom are chemically equivalent and will therefore appear as a single, sharp singlet. The chemical shift of this signal will be in the typical range for N-methyl groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Pyridine Ring Carbons: The five carbons of the pyridine ring will each produce a signal. The carbons bearing chlorine atoms (C4 and C6) will be significantly shifted downfield. The carbon attached to the dimethylamino group (C3) will also be influenced by the nitrogen atom. The remaining two carbons (C2 and C5) will have chemical shifts characteristic of a substituted pyridine ring.

N,N-dimethyl Carbons: The two methyl carbons of the dimethylamino group are equivalent and will appear as a single signal in the aliphatic region of the spectrum.

Expected NMR Data:

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridine-H (C2-H) | 8.0 - 8.2 | Singlet | 1H |

| Pyridine-H (C5-H) | 7.2 - 7.4 | Singlet | 1H |

| N(CH₃)₂ | 2.8 - 3.0 | Singlet | 6H |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) |

| Pyridine-C (C2) | 145 - 150 |

| Pyridine-C (C3) | 135 - 140 |

| Pyridine-C (C4) | 148 - 153 |

| Pyridine-C (C5) | 120 - 125 |

| Pyridine-C (C6) | 148 - 153 |

| N(CH₃)₂ | 40 - 45 |

Note: The expected chemical shifts are estimates based on data from structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. It can also provide valuable structural information through the analysis of fragmentation patterns.

For this compound (C₇H₈Cl₂N₂), HRMS would be expected to show a molecular ion peak [M]⁺ with a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The high-resolution measurement of this peak would allow for the unambiguous confirmation of the molecular formula.

Fragmentation Analysis: Under electron impact (EI) or other ionization techniques, the molecular ion can fragment in predictable ways. The fragmentation pattern provides a fingerprint that can aid in structural elucidation. Expected fragmentation pathways could include:

Loss of a chlorine radical (•Cl) to form an [M-Cl]⁺ ion.

Loss of a methyl radical (•CH₃) from the dimethylamino group to form an [M-CH₃]⁺ ion.

Cleavage of the dimethylamino group to give a [M-N(CH₃)₂]⁺ fragment.

Ring fragmentation of the pyridine core.

Expected HRMS Data:

| Ion | Formula | Calculated m/z |

| [M]⁺ | C₇H₈³⁵Cl₂N₂ | 190.0115 |

| [M+2]⁺ | C₇H₈³⁵Cl³⁷ClN₂ | 192.0086 |

| [M+4]⁺ | C₇H₈³⁷Cl₂N₂ | 194.0056 |

Note: The m/z values are calculated for the most abundant isotopes. The relative intensities of the isotopic peaks provide a characteristic signature for compounds containing chlorine.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" of the compound and allow for the identification of specific functional groups.

IR Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands are expected for the various bonds present in the molecule.

C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl groups will appear in the 2850-2960 cm⁻¹ range.

C=C and C=N stretching: The stretching vibrations of the pyridine ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region.

C-N stretching: The stretching vibration of the C-N bond of the dimethylamino group is expected around 1350-1250 cm⁻¹.

C-Cl stretching: The C-Cl stretching vibrations will appear in the fingerprint region, typically between 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy often provides complementary information to IR, particularly for non-polar bonds and symmetric vibrations. The symmetric stretching of the pyridine ring and the C-Cl bonds may be more prominent in the Raman spectrum.

Expected Vibrational Data:

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 2960 | 2850 - 2960 |

| C=C / C=N stretch (Pyridine ring) | 1400 - 1600 | 1400 - 1600 |

| C-N stretch | 1250 - 1350 | 1250 - 1350 |

| C-Cl stretch | 600 - 800 | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Studies and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones.

For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions within the substituted pyridine ring system. The presence of the chlorine and dimethylamino substituents will influence the position and intensity of these absorption maxima (λ_max). The spectrum can also be used as a method for purity assessment, as impurities with different chromophores would lead to additional absorption bands. A study on a related compound, 4-Amino-3,6-dichloro-2-pyridinecarboxylic acid, suggests a band gap that would correspond to absorption in the UV region. scholarsresearchlibrary.com

Expected UV-Vis Data:

| Transition Type | Expected λ_max (nm) |

| π → π | 250 - 290 |

| n → π | 300 - 350 |

Note: The exact λ_max values are dependent on the solvent used for the measurement.

X-ray Diffraction Analysis for Crystalline Solid-State Structure Determination and Conformational Insights

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique can provide precise bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions in the solid state.

For this compound, a successful X-ray crystallographic analysis would provide:

Precise measurements of the C-C, C-N, and C-Cl bond lengths and the angles within the pyridine ring.

Information on the conformation of the N,N-dimethylamino group relative to the plane of the pyridine ring.

Details of any intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing.

Computational Chemistry and Theoretical Investigations of 4,6 Dichloro N,n Dimethyl 3 Pyridinamine

Quantum Chemical Calculations for Electronic Structure, Reactivity Descriptors, and Reaction Energies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 4,6-Dichloro-N,N-dimethyl-3-pyridinamine. These calculations can determine a variety of molecular properties and reactivity descriptors.

Electronic Structure and Molecular Orbitals: The electronic landscape of this compound is characterized by the interplay of the electron-donating N,N-dimethylamino group and the electron-withdrawing chloro groups on the pyridine (B92270) ring. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. The HOMO is likely to be localized on the electron-rich N,N-dimethylamino group and the pyridine ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the pyridine ring, particularly near the chlorine atoms, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity.

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a framework for understanding the molecule's propensity to participate in chemical reactions.

| Reactivity Descriptor | Definition | Predicted Trend for this compound |

| Ionization Potential (I) | The energy required to remove an electron. Approximated as I ≈ -EHOMO. | The electron-donating dimethylamino group is expected to lower the ionization potential compared to unsubstituted pyridine. |

| Electron Affinity (A) | The energy released when an electron is added. Approximated as A ≈ -ELUMO. | The electron-withdrawing chloro groups will likely increase the electron affinity. |

| Electronegativity (χ) | The power of an atom or group to attract electrons. Calculated as χ = (I + A) / 2. | The combination of electron-donating and -withdrawing groups will result in a moderate electronegativity. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. | A smaller HOMO-LUMO gap generally corresponds to lower chemical hardness, indicating higher reactivity. |

| Global Softness (S) | The reciprocal of chemical hardness (S = 1 / 2η). | Higher softness implies greater reactivity. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. Calculated as ω = χ2 / 2η. | The presence of electronegative chlorine atoms is expected to result in a significant electrophilicity index. |

Reaction Energies: Quantum chemical methods can be employed to calculate the energies of reactions involving this compound. For instance, the proton affinity, which is the negative of the enthalpy change for the gas-phase reaction of the molecule with a proton, can be computed to assess its basicity. The presence of the N,N-dimethylamino group is expected to significantly increase the basicity of the pyridine nitrogen. Furthermore, the energies of various substitution and functionalization reactions can be calculated to predict their thermodynamic feasibility.

Mechanistic Probing of Reaction Pathways, including Transition State Analysis for Pyridine Chlorination and Functionalization

Computational chemistry is a vital tool for investigating the detailed mechanisms of chemical reactions. For this compound, this includes understanding its formation through pyridine chlorination and its subsequent functionalization reactions.

Pyridine Chlorination: The synthesis of dichlorinated pyridines often involves electrophilic chlorination. Theoretical studies on the chlorination of pyridine indicate that the reaction can proceed through different pathways, including addition-elimination mechanisms. researchgate.net For a substituted pyridine like N,N-dimethyl-3-pyridinamine, the directing effects of the substituents are crucial. The powerful electron-donating N,N-dimethylamino group is an ortho-, para-director. Therefore, chlorination would be expected to occur at the 2, 4, and 6 positions. The formation of the 4,6-dichloro isomer suggests a complex interplay of steric and electronic factors that computational models can help to unravel.

Transition state calculations are essential for determining the activation energies of these chlorination steps. By locating the transition state structures on the potential energy surface, the energetic barriers for chlorination at different positions of the pyridine ring can be compared, providing a rationale for the observed regioselectivity. These calculations would involve modeling the interaction of the pyridinamine with a chlorinating agent and mapping the reaction coordinate to the final product.

Functionalization Reactions: Once formed, this compound can undergo various functionalization reactions, such as nucleophilic aromatic substitution (SNAr) at the positions bearing the chloro groups. Theoretical modeling can predict the feasibility and regioselectivity of these reactions.

For example, in an SNAr reaction, a nucleophile attacks one of the carbon atoms attached to a chlorine atom. Computational analysis of the transition states for nucleophilic attack at the C4 and C6 positions can reveal which position is more susceptible to substitution. The stability of the Meisenheimer-like intermediates formed during these reactions can also be calculated to provide insight into the reaction pathway.

| Reaction Type | Computational Investigation | Predicted Outcome |

| Electrophilic Aromatic Substitution | Calculation of activation energies and reaction energies for substitution at different ring positions. | Further substitution is likely directed by the powerful N,N-dimethylamino group to the remaining ortho position (C2). |

| Nucleophilic Aromatic Substitution | Transition state analysis for nucleophilic attack at C4 and C6. | The relative reactivity of the C4 and C6 positions will depend on the specific nucleophile and reaction conditions. |

| Metal-Catalyzed Cross-Coupling | Modeling of oxidative addition and reductive elimination steps in catalytic cycles (e.g., Suzuki, Buchwald-Hartwig). | The chloro groups at C4 and C6 are potential sites for cross-coupling reactions, and computational studies can help in optimizing catalyst and reaction conditions. |

Prediction and Interpretation of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies) to Complement Experimental Data

Computational methods are widely used to predict spectroscopic properties, which can be invaluable for structure elucidation and for interpreting experimental spectra.

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a common application of quantum chemistry. modgraph.co.uk For this compound, DFT calculations using methods like the Gauge-Including Atomic Orbital (GIAO) approach can provide theoretical chemical shifts. These calculated values, when compared with experimental data, can confirm the molecular structure and assist in the assignment of complex spectra.

The predicted shifts would reflect the electronic environment of each nucleus. For instance, the protons of the N,N-dimethylamino group would appear at a characteristic chemical shift, and the remaining aromatic proton would be influenced by the adjacent chloro and amino groups. The 13C chemical shifts of the carbon atoms bonded to chlorine would be significantly affected by the electronegativity of the halogen.

Vibrational Frequencies: Theoretical calculations can also predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies. Each calculated frequency corresponds to a specific normal mode of vibration. These predictions can aid in the assignment of experimental vibrational spectra. For this compound, characteristic vibrational modes would include the C-Cl stretching frequencies, the C-N stretching of the dimethylamino group, and various pyridine ring vibrations. The calculated frequencies and intensities can be used to generate a theoretical spectrum that can be compared with experimental results.

| Spectroscopic Property | Computational Method | Information Gained |

| 1H and 13C NMR Chemical Shifts | GIAO-DFT | Confirmation of molecular structure, assignment of spectral peaks. |

| Vibrational Frequencies (IR/Raman) | DFT frequency calculations | Identification of characteristic functional group vibrations, interpretation of experimental spectra. |

Molecular Modeling and Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules, including their conformational preferences and how they interact with their environment.

Conformational Landscapes: For this compound, a key conformational feature is the orientation of the N,N-dimethylamino group relative to the pyridine ring. While rotation around the C-N bond is expected to be relatively facile, there may be a preferred conformation due to steric interactions with the adjacent chloro group at the 6-position. Molecular mechanics or DFT calculations can be used to map the potential energy surface as a function of the dihedral angle of the dimethylamino group, identifying the lowest energy conformers.

Intermolecular Interactions: Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different environments, such as in solution or in the solid state. These simulations model the movement of atoms over time, providing a detailed picture of intermolecular interactions.

In solution, MD simulations can reveal how the molecule interacts with solvent molecules through hydrogen bonding (if applicable) and van der Waals forces. This can help to understand its solubility and reactivity in different solvents. In the solid state, simulations can be used to explore crystal packing and the nature of intermolecular interactions, such as halogen bonding or π-π stacking, which can influence the material's properties. dntb.gov.ua

| Computational Technique | Focus of Investigation | Insights Obtained |

| Conformational Analysis | Rotation of the N,N-dimethylamino group. | Identification of the most stable conformers and the energy barriers between them. |

| Molecular Dynamics (MD) Simulations | Behavior in solution and solid state. | Understanding of solvation, intermolecular forces, and potential crystal packing arrangements. |

Advanced Applications in Organic Synthesis and Materials Science Utilizing Halogenated Aminopyridines

Precursor in the Divergent Synthesis of Five- and Six-Membered Azaheterocyclic Systems

The structural framework of 4,6-Dichloro-N,N-dimethyl-3-pyridinamine, featuring two reactive chlorine atoms and a directing dimethylamino group, makes it an exceptional precursor for constructing a variety of nitrogen-containing heterocyclic systems (azaheterocycles). The differential reactivity of the chlorine atoms, influenced by the electronic effects of the adjacent dimethylamino and ring nitrogen atoms, allows for sequential and site-selective reactions.

Research into the reactivity of similar dichlorinated N-heterocycles, such as 4,6-dichloropyrimidines, demonstrates that nucleophilic substitution of the chlorine atoms is a highly effective strategy for ring annulation and functionalization. nih.govresearchgate.net For instance, stepwise reactions with bifunctional nucleophiles can lead to the formation of fused bicyclic systems. The first substitution may occur under milder conditions, followed by a second, intramolecular cyclization under different conditions to yield the final heterocyclic product. This divergent approach enables the synthesis of both five- and six-membered fused rings, depending on the nature of the nucleophilic partner. The synthesis of various substituted pyridines from different precursors is a well-established area of organic chemistry, highlighting the versatility of the pyridine (B92270) core in building complex molecular architectures. organic-chemistry.org

The process often involves the sequential oxidative dehydrogenation of an amine and an intermediate imine. nih.gov The presence of the dimethylamino group in this compound can influence the regioselectivity of these substitutions, directing incoming nucleophiles to specific positions and enabling controlled synthesis of complex heterocyclic structures. The ability to form imines, which are key intermediates in the synthesis of many bioactive compounds, further expands the utility of this precursor. mdpi.com

Strategic Building Block for Diverse Complex Organic Scaffolds in Chemical Research

Beyond its role in forming fused heterocycles, this compound serves as a strategic building block for assembling more elaborate and diverse organic scaffolds. The term "building block" in chemical synthesis refers to a molecule that can be readily incorporated into a larger structure, and this compound fits the description perfectly. Its two chlorine atoms act as handles for cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of a wide array of aryl, alkyl, and alkynyl groups.

This versatility is crucial for creating libraries of compounds for medicinal chemistry and materials science research. For example, 3,4-dihydro-2(1H)-pyridones (3,4-DHPo) are recognized as privileged structures and important synthetic precursors for compounds with significant biological activity. mdpi.com The functionalized pyridine core of this compound can be transformed into scaffolds resembling these and other important molecular frameworks.

The selective substitution of one chlorine atom while leaving the other intact allows for a multi-step synthetic sequence. This enables the construction of highly functionalized and asymmetric molecules where different substituents are precisely installed at the 4- and 6-positions. The dimethylamino group can also be modified or cleaved if necessary, further adding to the modularity of this building block. This step-wise approach is fundamental to the synthesis of complex target molecules, including natural products and pharmaceuticals.

Development and Optimization of Catalysts and Ligands for Chemical Transformations

The nitrogen atom of the pyridine ring and the exocyclic dimethylamino group in this compound possess lone pairs of electrons, making the molecule a potential ligand for transition metal catalysis. Its structural relative, 4-(Dimethylamino)pyridine (DMAP), is a widely used and highly efficient nucleophilic catalyst and ligand in a vast number of organic reactions. nih.govnist.gov DMAP has been shown to be an effective ligand in copper-catalyzed oxidation reactions, where it not only accelerates the reaction rate but also enhances the stability of the catalyst. nih.gov

By analogy, this compound can be explored as a ligand in various catalytic systems. The electronic properties of the ligand are critical for the activity and selectivity of a metal catalyst. The two chlorine atoms on the pyridine ring of this compound are strongly electron-withdrawing, which would modulate the electron-donating ability of the nitrogen atoms compared to DMAP. This modification can have significant effects on the performance of a catalyst, potentially leading to new reactivity or improved selectivity in certain transformations.

The development of new ligands is a cornerstone of modern catalysis research. nih.gov For instance, hindered N-heterocyclic carbene (NHC) ligands are used in palladium-catalyzed coupling reactions of amines with aryl chlorides. nih.govrsc.org The synthesis and screening of pyridine-based ligands like this compound could lead to the discovery of fourth-generation catalysts with improved activity for challenging cross-coupling reactions, such as the amination of heteroaromatic halides. nih.gov

Integration into Supramolecular Assemblies and Functional Materials through Controlled Intermolecular Interactions

The creation of functional materials and supramolecular assemblies relies on the precise control of non-covalent intermolecular interactions, such as hydrogen bonding, halogen bonding, and π-π stacking. The molecular structure of this compound is well-suited for participating in these interactions.

Halogen Bonding: The chlorine atoms on the pyridine ring can act as halogen bond donors, interacting with electron-rich atoms (like oxygen or nitrogen) on adjacent molecules. This directional interaction is increasingly being used to engineer the crystal structures of organic materials.

Hydrogen Bonding: Although the N,N-dimethylamino group prevents it from being a hydrogen bond donor, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor.

π-π Stacking: The electron-deficient nature of the dichlorinated pyridine ring allows it to engage in π-π stacking interactions with electron-rich aromatic systems.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.